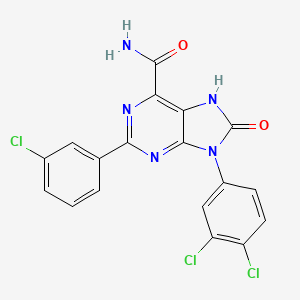

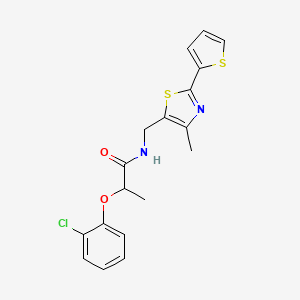

2-(3-chlorophenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the purine family, a group of heterocyclic aromatic organic compounds. Purines are key components of cellular energy systems (ATP, GTP), signal transduction (cAMP, cGMP), and are building blocks of DNA and RNA. The specific structure of "2-(3-chlorophenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide" implies potential biological activity, given the presence of chlorophenyl groups and the purine core.

Synthesis Analysis

The synthesis of purine derivatives often involves stepwise construction of the purine ring or modification of existing purine structures. While specific synthesis methods for the mentioned compound are not directly cited, related research provides insight into common practices. For example, the synthesis of similar purine compounds involves multi-step reactions including alkylation, condensation, and chlorination, starting from primary materials like amino-pyrimidines and proceeding through a series of carefully controlled reactions to introduce various substituents at precise positions on the purine ring (Zhou Juntao, 2011).

Molecular Structure Analysis

Molecular structure analysis of purine derivatives, including X-ray crystallography, provides detailed insights into their three-dimensional conformation, intermolecular interactions, and potential binding sites for biological targets. Studies on similar molecules have shown complex hydrogen-bonding schemes and distinct molecular geometry that contribute to their biological activities and interactions (A. Atria, M. Garland, R. Baggio, 2010).

Applications De Recherche Scientifique

Interactions with DNA

- DNA Modification: Vinyl chloride derivatives, such as chloroacetaldehyde, can interact with DNA, forming specific modifications like etheno-deoxyadenosine and etheno-deoxycytidine. These modifications can impact the structure of DNA and have implications for vinyl chloride oncogenicity (Green & Hathway, 1978).

Antimicrobial Applications

- Antimicrobial Activity: Novel purine-based N-acyl-α-carboxamides, prepared using 2-amino-6-chloropurine, exhibited significant antimicrobial potency against various bacterial strains, comparable to standard drugs like ampicillin trihydrate (Kaur, Gupta, Harjai, & Singh, 2014).

Structural Analysis

- X-ray Crystallography: The crystal structures of purine and pyrimidine derivatives, including those similar in structure to the compound , have been analyzed to understand their molecular configurations and potential applications in various fields (Cetina et al., 2004).

Enzyme Interaction

- Enzyme Inhibition: Purine derivatives have been explored for their potential to inhibit enzymes, such as adenosine deaminase. This has implications for the development of drugs targeting specific enzyme pathways (Shah, Schaeffer, & Murray, 1965).

Anticonvulsant Properties

- Anticonvulsant Agents: Compounds structuring similar to the mentioned compound have been tested for their efficacy as anticonvulsant agents, representing a new class of substances for seizure control (Kelley et al., 1988).

Spectroscopic Analysis

- Spectroscopic Properties: Synthesized derivatives have been characterized using various spectroscopic techniques like IR, NMR, and UV-Vis spectra to understand their molecular structure and properties (Demir et al., 2016).

Polymer Science

- Polyamide Synthesis: Research has been conducted on carboxylate-containing polyamides, which are relevant to the structural framework of the compound. These studies contribute to understanding polymer science and potential applications (Ueyama et al., 1998).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(3-chlorophenyl)-9-(3,4-dichlorophenyl)-8-oxo-7H-purine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10Cl3N5O2/c19-9-3-1-2-8(6-9)16-23-13(15(22)27)14-17(25-16)26(18(28)24-14)10-4-5-11(20)12(21)7-10/h1-7H,(H2,22,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGFZRIQUROYXBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)Cl)Cl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10Cl3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-chlorophenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2497989.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2497992.png)

![ethyl 3-({[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2497994.png)

![2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2497996.png)

![Tert-butyl N-[1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methylcarbamate](/img/structure/B2497997.png)

![N-[2-Fluoro-5-[[2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]phenyl]prop-2-enamide](/img/structure/B2498003.png)

![2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2498004.png)

![Methyl 2-[4-[butyl(ethyl)sulfamoyl]benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2498008.png)